molecular formula C23H24N6O5S B11202297 1-{6-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-cyclopropylpiperidine-4-carboxamide

1-{6-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-cyclopropylpiperidine-4-carboxamide

Cat. No.: B11202297
M. Wt: 496.5 g/mol
InChI Key: SDQWOWGVGOVROB-UHFFFAOYSA-N
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Description

1-(6-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)-N-CYCLOPROPYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of benzodioxole, thiazolopyrimidine, and piperidine moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of 1-(6-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)-N-CYCLOPROPYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:

    Formation of the benzodioxole moiety: This can be achieved through a series of reactions starting from catechol and involving methylenation.

    Construction of the thiazolopyrimidine core: This step often involves cyclization reactions using appropriate precursors such as thiourea and bromoacetyl derivatives.

    Coupling reactions: The final assembly of the compound involves coupling the benzodioxole and thiazolopyrimidine intermediates with the piperidine moiety under specific conditions, such as using coupling reagents like EDCI or DCC.

Industrial production methods would likely optimize these steps for scalability, focusing on yield improvement and cost reduction.

Chemical Reactions Analysis

1-(6-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)-N-CYCLOPROPYLPIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at various positions, especially on the benzodioxole and thiazolopyrimidine rings, using reagents like alkyl halides or amines.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(6-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)-N-CYCLOPROPYLPIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, particularly in cancer research, due to its ability to interact with specific molecular targets.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(6-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)-N-CYCLOPROPYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it could induce apoptosis in cancer cells by disrupting microtubule assembly or inhibiting key signaling pathways.

Comparison with Similar Compounds

Similar compounds to 1-(6-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)-N-CYCLOPROPYLPIPERIDINE-4-CARBOXAMIDE include:

These compounds share structural similarities but differ in their specific functional groups and overall reactivity. The uniqueness of 1-(6-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)-N-CYCLOPROPYLPIPERIDINE-4-CARBOXAMIDE lies in its combination of benzodioxole, thiazolopyrimidine, and piperidine moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H24N6O5S

Molecular Weight

496.5 g/mol

IUPAC Name

1-[6-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-cyclopropylpiperidine-4-carboxamide

InChI

InChI=1S/C23H24N6O5S/c30-18(25-15-3-4-16-17(9-15)34-12-33-16)10-29-11-24-20-19(22(29)32)35-23(27-20)28-7-5-13(6-8-28)21(31)26-14-1-2-14/h3-4,9,11,13-14H,1-2,5-8,10,12H2,(H,25,30)(H,26,31)

InChI Key

SDQWOWGVGOVROB-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2CCN(CC2)C3=NC4=C(S3)C(=O)N(C=N4)CC(=O)NC5=CC6=C(C=C5)OCO6

Origin of Product

United States

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